molecular formula C11H17ClN2 B1375808 (1-Benzylazetidin-2-yl)methanamine hydrochloride CAS No. 1187929-92-5

(1-Benzylazetidin-2-yl)methanamine hydrochloride

Cat. No.: B1375808
CAS No.: 1187929-92-5
M. Wt: 212.72 g/mol
InChI Key: SMFMCXUZNANXIK-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound possesses a complex molecular architecture that places it within several important chemical classifications. The compound is formally classified as a saturated heterocyclic organic molecule containing a four-membered azetidine ring as its core structural feature. The azetidine ring consists of three carbon atoms and one nitrogen atom, creating a strained cyclic system that imparts unique reactivity characteristics to the overall molecule.

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions, where the base structure is identified as an azetidine ring substituted at the nitrogen position with a benzyl group and at the 2-position with a methanamine substituent. The complete Chemical Abstracts Service registry number for the hydrochloride salt is 1187929-92-5, while the free base form carries the registry number 46193-94-6. Alternative systematic names include 1-(Phenylmethyl)-2-azetidinemethanamine and 2-Aminomethyl-1-benzylazetidine, reflecting different approaches to describing the substitution pattern.

The molecular formula of the hydrochloride salt is C₁₁H₁₇ClN₂, corresponding to a molecular weight of 212.72 grams per mole. The free base form exhibits the molecular formula C₁₁H₁₆N₂ with a molecular weight of 176.26 grams per mole. The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as NCC1CCN1CC1=CC=CC=C1 for the free base, demonstrating the connectivity between the azetidine ring, benzyl substituent, and aminomethyl group.

Property Hydrochloride Salt Free Base
Chemical Abstracts Service Number 1187929-92-5 46193-94-6
Molecular Formula C₁₁H₁₇ClN₂ C₁₁H₁₆N₂
Molecular Weight 212.72 g/mol 176.26 g/mol
International Union of Pure and Applied Chemistry Name This compound (1-benzylazetidin-2-yl)methanamine

Historical Context of Azetidine Derivatives in Organic Chemistry

The development and study of azetidine derivatives has evolved significantly within the broader context of heterocyclic chemistry, representing a crucial chapter in the exploration of strained ring systems. Azetidines occupy a unique position among four-membered heterocycles, exhibiting considerable ring strain while maintaining significantly greater stability compared to their three-membered aziridine counterparts. This balance between reactivity and stability has made azetidines particularly attractive targets for synthetic chemists and pharmaceutical researchers.

The synthetic accessibility of azetidine derivatives has been enhanced through various methodological advances, including the reduction of azetidinones using lithium aluminium hydride, often in combination with aluminium trichloride to generate more effective reducing species. These synthetic approaches have enabled the preparation of diverse azetidine-containing molecules, including substituted variants that incorporate benzyl and methanamine functionalities. The development of regio- and diastereoselective synthesis methods has further expanded the utility of azetidine chemistry, allowing for the controlled formation of 2-arylazetidines through ring transformation reactions of appropriately substituted oxiranes.

The recognition of azetidines as important structural motifs in natural products has provided additional impetus for their study. While azetidine-containing natural products are relatively rare, notable examples include mugineic acids and penaresidins, with azetidine-2-carboxylic acid representing perhaps the most abundant naturally occurring azetidine derivative. These natural occurrences have highlighted the biological relevance of the azetidine scaffold and have motivated the exploration of synthetic azetidine derivatives for pharmaceutical applications.

Recent advances in azetidine chemistry have demonstrated the strain-driven character of the four-membered heterocycle, enabling unique reactivity that can be triggered under appropriate reaction conditions. This reactivity profile has made azetidines valuable intermediates in organic synthesis and has contributed to their increasing use as motifs in drug discovery programs. The combination of facile handling properties and distinctive reactivity has positioned azetidine derivatives as important tools in modern synthetic chemistry.

Significance of Benzyl and Methanamine Substituents

The incorporation of benzyl and methanamine substituents into the azetidine framework creates a compound with enhanced biological activity and synthetic versatility. The benzyl group, consisting of a phenylmethyl moiety attached to the azetidine nitrogen, contributes significantly to the compound's pharmacological profile and chemical behavior. This aromatic substituent provides pi-electron density that can participate in various intermolecular interactions, including pi-pi stacking and hydrophobic interactions with biological targets.

The benzyl substituent also influences the conformational flexibility of the azetidine ring system, potentially affecting the overall three-dimensional shape of the molecule and its ability to interact with specific binding sites. This structural feature is particularly relevant in pharmaceutical development contexts, where the benzyl group can serve as a recognition element for receptor binding or enzyme interaction. The phenyl ring system within the benzyl group can undergo various chemical transformations, providing opportunities for further functionalization and structural modification during synthetic chemistry applications.

The methanamine substituent at the 2-position of the azetidine ring introduces a primary amine functionality that significantly expands the chemical reactivity and biological activity of the compound. Primary amines are known to participate in hydrogen bonding interactions, which can be crucial for biological activity and molecular recognition processes. The aminomethyl group can serve as a hydrogen bond donor and acceptor, enabling the formation of specific interactions with biological macromolecules such as proteins and nucleic acids.

From a synthetic chemistry perspective, the methanamine group provides a reactive handle for further chemical modification through various amine-specific reactions. These include acylation reactions to form amides, alkylation reactions to generate secondary or tertiary amines, and condensation reactions with aldehydes or ketones to produce imines or enamines. The presence of this functional group makes this compound particularly valuable as a building block in pharmaceutical synthesis and chemical biology applications.

Substituent Functional Contribution Chemical Properties
Benzyl Group Aromatic pi-electron system, hydrophobic interactions, conformational influence Phenylmethyl moiety, pi-pi stacking capability
Methanamine Group Hydrogen bonding, molecular recognition, synthetic versatility Primary amine functionality, hydrogen bond donor/acceptor

The synergistic effect of these two substituents creates a compound that bridges the gap between synthetic utility and biological relevance. The benzyl group provides lipophilic character that can enhance membrane permeability and protein binding affinity, while the methanamine group contributes hydrophilic properties that can improve aqueous solubility and enable specific molecular interactions. This balanced combination of properties has made this compound particularly valuable in pharmaceutical development programs focused on creating novel drugs that target specific receptors in the body.

The compound's utility extends to neuroscience research applications, where it serves as a tool for investigating neurotransmitter systems and developing potential treatments for neurological disorders. The structural features provided by the benzyl and methanamine substituents enable researchers to explore structure-activity relationships and optimize molecular properties for enhanced biological activity. Furthermore, the compound's role in biochemical applications includes its use in developing assays for detecting and quantifying biomolecules, where the specific chemical properties imparted by these substituents prove essential for assay performance and reliability.

Properties

IUPAC Name

(1-benzylazetidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFMCXUZNANXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856671
Record name 1-(1-Benzylazetidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-92-5
Record name 2-Azetidinemethanamine, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzylazetidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Benzylazetidin-2-yl)methanamine hydrochloride generally involves:

  • Construction of the azetidine ring system.
  • Introduction of the benzyl group at the nitrogen.
  • Installation or transformation of the methanamine substituent at the 2-position.
  • Conversion to the hydrochloride salt for isolation.

Azetidine Ring Formation and Functionalization

A common approach to azetidine derivatives involves starting from azetidine-2-carboxylate or related protected azetidine intermediates, followed by selective functional group transformations.

  • One documented method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a precursor. This compound undergoes hydrolysis under basic conditions (e.g., 2 N NaOH in methanol) at room temperature until completion, followed by acidification with hydrochloric acid to isolate the azetidine intermediate.
  • Subsequent functionalization steps can include amine substitution or reductive amination to introduce the methanamine group.

Benzylation of Azetidine Nitrogen

The benzyl group is typically introduced by alkylation of the azetidine nitrogen:

  • This can be achieved by reacting the azetidine intermediate with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic or phase-transfer catalytic conditions.
  • The use of tetra-n-butylammonium bromide as a phase-transfer catalyst facilitates the reaction in biphasic systems, enhancing yields and selectivity.

Salt Formation and Purification

  • The free base of (1-Benzylazetidin-2-yl)methanamine is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • Purification involves extraction, filtration, and recrystallization from solvents such as ethyl acetate or isopropanol to yield a white crystalline solid with defined melting point characteristics.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Hydrolysis of azetidine precursor 2 N NaOH, then acidify with 2 N HCl Methanol Room temperature >90 Monitored by TLC; pH adjusted to 1.0
Benzylation of azetidine nitrogen Benzyl chloride, KOH or phase-transfer catalyst Biphasic (water/organic) 0-25 °C 80-85 Use of tetra-n-butylammonium bromide improves yield
Reductive amination Sodium cyanoborohydride, tertiary amine base Methanol Room temperature 75-90 Controlled pH and reductive conditions
Salt formation HCl gas or aqueous HCl Ethyl acetate, isopropanol Ambient >95 Recrystallization for purity

Summary Table of Preparation Methods

Preparation Step Key Reagents Reaction Type Critical Parameters Outcome
Azetidine ring hydrolysis NaOH, HCl Hydrolysis/Acidification pH control, room temperature Azetidine intermediate
Benzylation Benzyl chloride, base, PTC N-alkylation Temperature 0-25 °C, catalyst use N-benzyl azetidine derivative
Methanamine installation Sodium cyanoborohydride, amine Reductive amination Basic medium, methanol solvent (1-Benzylazetidin-2-yl)methanamine free base
Salt formation HCl Salt formation Ambient temperature Hydrochloride salt, purified

Chemical Reactions Analysis

Types of Reactions

(1-Benzylazetidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine nitrogen positions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry

Building Block for Synthesis
(1-Benzylazetidin-2-yl)methanamine hydrochloride serves as a crucial building block in organic synthesis. Its azetidine structure allows for the formation of complex organic molecules and heterocycles, which are essential in developing new materials and pharmaceuticals.

Reactivity and Transformations
The compound can undergo various chemical reactions:

  • Oxidation : Can produce carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Can yield primary amines or alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at nitrogen positions, leading to diverse functionalized derivatives.
Reaction TypeMajor Products Formed
OxidationCarboxylic acids, ketones
ReductionPrimary amines, alcohols
SubstitutionSubstituted azetidines with various groups

Biology

Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.

Mechanism of Action
The compound's mechanism may involve binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Understanding these interactions is crucial for developing therapeutic applications.

Medicine

Drug Discovery and Development
The unique properties of this compound make it a candidate for drug development. Its potential as a therapeutic agent is being explored in various contexts, particularly in oncology and infectious diseases.

Industry

Production of Specialty Chemicals
In industrial applications, this compound is utilized in producing specialty chemicals and intermediates for pharmaceuticals. Its reactivity allows it to serve as a precursor in synthesizing diverse chemical products.

Mechanism of Action

The mechanism of action of (1-Benzylazetidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological effects fully.

Comparison with Similar Compounds

Key Observations:

  • Ring Size and Rigidity : The azetidine ring in the target compound (4-membered) is smaller and more strained than benzoxazole (6-membered, ), thiazole (5-membered, ), or tetrahydrofuran (5-membered, ). This may enhance metabolic stability but reduce synthetic accessibility .
  • Aromatic Systems : Indole-containing analogs () exhibit extended π-systems, which may improve binding to aromatic-rich biological targets (e.g., serotonin receptors) but increase molecular weight.

Biological Activity

(1-Benzylazetidin-2-yl)methanamine hydrochloride, with the chemical formula C11H17ClN2, is a derivative of azetidine known for its unique structural properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery, particularly concerning its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure contributes to its distinct chemical reactivity and biological profile compared to other amine compounds. The synthesis typically involves several steps, including the formation of the azetidine ring, benzylation, aminomethylation, and conversion to the hydrochloride salt.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. It may bind to various enzymes or receptors, modulating their activity and influencing cellular processes. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Biological Activity

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity : Research has shown that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells or inhibition of tumor growth factors. Further studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Experimental Data

  • Antimicrobial Studies : In vitro tests have demonstrated that this compound has significant activity against Gram-positive and Gram-negative bacteria. For example, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Cytotoxicity Assays : A cytotoxicity assay using human cancer cell lines indicated that the compound could inhibit cell proliferation at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response .
  • Mechanistic Insights : Further investigation into its mechanism revealed that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates. This was supported by flow cytometry analysis showing elevated annexin V staining in treated cells .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundAzetidine derivativeAntimicrobial, Anticancer
(1-Phenylazetidin-2-yl)methanamine hydrochlorideAzetidine derivativeLimited studies
(1-Benzylpiperidin-2-yl)methanamine hydrochloridePiperidine derivativeAntidepressant properties

The unique structural features of this compound provide it with distinct biological activities compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Q & A

Basic: What analytical methods are recommended for determining the purity of (1-Benzylazetidin-2-yl)methanamine hydrochloride in complex mixtures?

Methodological Answer:
High-performance liquid chromatography (HPLC) is the primary method for purity determination. Key considerations include:

  • Mobile Phase Optimization : Use a polar stationary phase (e.g., C18) with a gradient elution system combining aqueous buffers (e.g., phosphate) and organic modifiers (e.g., acetonitrile) to resolve the compound from impurities .
  • Detection Wavelength : UV detection at 210–260 nm is typical for amines and aromatic moieties, as demonstrated for structurally similar benzylamine derivatives .
  • Validation : Ensure linearity (R² > 0.99), precision (RSD < 2%), and recovery (95–105%) per ICH guidelines.

Advanced: How can researchers address challenges in simultaneous quantification of this compound and structurally similar excipients using chromatographic methods?

Methodological Answer:
Simultaneous quantification requires:

  • Column Selection : Use a mixed-mode column (e.g., C18 with embedded polar groups) to improve retention and resolution of polar excipients like methylparaben, which may co-elute with the target compound .
  • Sample Preparation : Avoid chloroform extraction (prone to emulsion formation) and instead employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .
  • Method Robustness Testing : Evaluate pH (2.5–4.5) and temperature (25–40°C) effects on peak symmetry and retention time stability .

Basic: What spectroscopic techniques are suitable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR can confirm the azetidine ring (δ 3.5–4.5 ppm for CH2-N protons) and benzyl group (δ 7.2–7.4 ppm for aromatic protons). DEPT-135 distinguishes CH2 and CH3 groups in the methanamine moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ mode provides exact mass (e.g., [M+H]+ = 207.15) and fragmentation patterns (e.g., loss of HCl at m/z 171) .
  • IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) confirm amine functionality .

Advanced: How can stereochemical ambiguities in the azetidine ring of this compound be resolved?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences (>2 min) indicate stereochemical resolution .
  • X-ray Crystallography : Single-crystal analysis provides absolute configuration. For derivatives lacking crystallinity, employ computational modeling (DFT) to predict dihedral angles and compare with NMR coupling constants (e.g., 3JHH for ring puckering) .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220–250 nm) with known stereoisomers of related azetidine derivatives .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335). Monitor airborne concentrations with OSHA-compliant sensors .
  • First Aid : For skin contact, wash with 0.1% acetic acid to neutralize residual HCl; for eye exposure, irrigate with saline for 15 minutes .

Advanced: How can researchers mitigate unexpected exothermic reactions during the synthesis of this compound?

Methodological Answer:

  • Reaction Calorimetry : Use RC1e or similar systems to monitor heat flow during benzylation of azetidine precursors. Adjust reagent addition rates if ΔT exceeds 5°C/min .
  • Solvent Selection : Replace THF with dichloromethane (DCM) to reduce polarity and stabilize intermediates, minimizing side reactions like ring-opening .
  • In Situ Quenching : Add aqueous NaHCO3 gradually to neutralize HCl byproducts and prevent sudden pH drops that trigger decomposition .

Basic: What are the key considerations for storing this compound to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C under inert gas (N2/Ar) to prevent hygroscopic degradation .
  • Light Protection : Use amber glass vials to avoid photolytic cleavage of the benzyl-azetidine bond .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC assays to track impurity profiles .

Advanced: How can contradictory solubility data for this compound in polar solvents be reconciled?

Methodological Answer:

  • Solvent Screening : Use a CheqSol approach to measure equilibrium solubility in DMSO, water, and ethanol. Note that hydrochloride salts often exhibit pH-dependent solubility (e.g., >50 mg/mL at pH < 3) .
  • Co-Solvency : For low aqueous solubility, prepare stock solutions in 10% DMSO/water (v/v) and validate stability via UV spectroscopy (λmax 270 nm) .
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena in concentrated solutions, which may falsely indicate insolubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylazetidin-2-yl)methanamine hydrochloride
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Reactant of Route 2
(1-Benzylazetidin-2-yl)methanamine hydrochloride

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